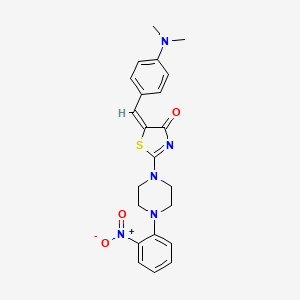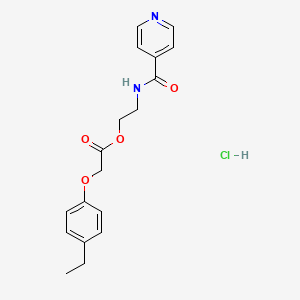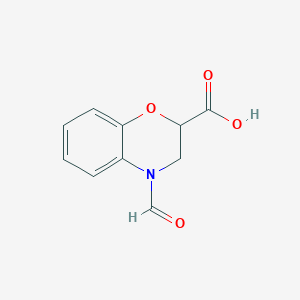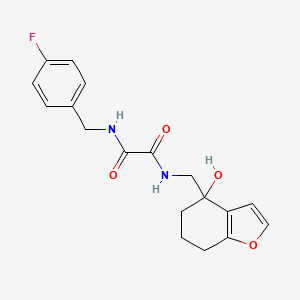
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Recent studies have synthesized and evaluated various derivatives of piperazine and thiazole, which share structural similarities with the mentioned compound, for their antimicrobial and antifungal activities. These derivatives have shown promising results against a range of bacterial and fungal strains, indicating the potential of such compounds in developing new treatments for infections caused by resistant microorganisms. The synthesis of these compounds involves various chemical reactions, aiming to explore their biological activities and optimize their pharmacological profiles for better efficacy and lower toxicity. For instance, Patel et al. (2012) and Mhaske et al. (2014) have synthesized novel thiazolidinone derivatives with piperazine linkers, showing significant antimicrobial activity against various bacterial and fungal species, indicating the compound's potential as a basis for developing new antimicrobial agents.
Efflux Pump Inhibitors to Combat Drug Resistance
Another significant application is in combating multidrug resistance (MDR) in bacteria. Derivatives of the mentioned compound, specifically those incorporating piperazine units, have been studied for their ability to inhibit bacterial efflux pumps. These pumps are a key mechanism by which bacteria expel antibiotics, leading to resistance. By inhibiting these pumps, such compounds can enhance the efficacy of existing antibiotics against resistant strains, offering a strategy to mitigate the growing issue of drug resistance. Żesławska et al. (2017) conducted a conformational study of a related compound, highlighting its potential as an efflux pump inhibitor that could reverse antibiotic resistance in Gram-negative bacteria.
Biological Evaluation for Anti-inflammatory Properties
Additionally, derivatives of the compound have been evaluated for their anti-inflammatory properties. The synthesis of novel compounds and their biological evaluation have indicated potential anti-inflammatory activities, which could be beneficial in developing treatments for various inflammatory conditions. For example, Ahmed et al. (2017) synthesized and evaluated a series of compounds for their in-vitro and in-vivo anti-inflammatory activities, identifying some derivatives with significant effects, suggesting the chemical compound's framework could be utilized in designing new anti-inflammatory agents.
These applications illustrate the compound's potential as a versatile scaffold in medicinal chemistry, enabling the development of new therapeutic agents to address antimicrobial resistance, inflammation, and possibly other conditions. The research underscores the importance of structural modification and biological evaluation in discovering compounds with desirable pharmacological properties.
For further exploration and detailed study references:
- Antimicrobial and antifungal applications (Patel et al., 2012)
- Efflux pump inhibitors (Żesławska et al., 2017)
- Anti-inflammatory properties (Ahmed et al., 2017)
Eigenschaften
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-24(2)17-9-7-16(8-10-17)15-20-21(28)23-22(31-20)26-13-11-25(12-14-26)18-5-3-4-6-19(18)27(29)30/h3-10,15H,11-14H2,1-2H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASLHFKCLFRVRU-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2830283.png)

![4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione](/img/structure/B2830287.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2830291.png)
![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2830292.png)
![2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2830293.png)
![N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2830295.png)
![N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2830297.png)
![ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate](/img/structure/B2830298.png)

